4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline
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Overview
Description
Chemical Reactions Analysis
4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline can participate in various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations. For example, it reacts with potassium fluoride to yield 4-fluoro-1,3-dioxolan-2-one .
Physical And Chemical Properties Analysis
Scientific Research Applications
Crystallography and Structural Chemistry
The crystal structure of 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline has been studied. It forms a monoclinic crystal with the following parameters:
Organic Synthesis
Cyclobutanone Synthesis:4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline: has been used as a reactant in the synthesis of cyclobutanone .
Medicinal Chemistry
Antifungal Activity: Synthesized 1,2,3-triazoles derived from this compound were tested for antifungal activity against Candida albicans and Rhizopus oryzae. The serial dilution method was employed for testing .
Chemical Biology
Novel Synthetic Routes: A synthetic pathway to prepare a related compound (4-chloro-8-methyl-[1,2,4]-triazolo[4,3-a]quinoxaline-1-amine) was achieved by reacting it with mercapto oxadiazole or mercapto triazole in the presence of anhydrous K₂CO₃. The reaction mixture was recrystallized using DMF/water .
Safety and Hazards
properties
IUPAC Name |
4-chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-10(13-4-5-14-10)8-6-7(12)2-3-9(8)11/h2-3,6H,4-5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STILHYIIPWCHFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=C(C=CC(=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline |
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